molecular formula C12H4Cl6O B13739934 2,3,3',4',5,6-Hexachlorodiphenyl ether CAS No. 155999-97-6

2,3,3',4',5,6-Hexachlorodiphenyl ether

Cat. No.: B13739934
CAS No.: 155999-97-6
M. Wt: 376.9 g/mol
InChI Key: YLAYOOJLJKJGCF-UHFFFAOYSA-N
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Description

2,3,3’,4’,5,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of advanced separation techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3’,4’,5,6-Hexachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its role in environmental health.

    Industry: Used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,3’,4’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular membranes and proteins. Due to its hydrophobic nature, it can easily penetrate lipid bilayers and accumulate in fatty tissues. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism .

Comparison with Similar Compounds

Uniqueness: 2,3,3’,4’,5,6-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and interaction with biological systems. Its high degree of chlorination makes it particularly resistant to degradation, contributing to its persistence in the environment .

Properties

CAS No.

155999-97-6

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-10(17)8(15)4-9(16)11(12)18/h1-4H

InChI Key

YLAYOOJLJKJGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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